molecular formula C12H12N2 B177286 2-Methyl-4-(p-tolyl)pyrimidine CAS No. 19927-61-8

2-Methyl-4-(p-tolyl)pyrimidine

Cat. No. B177286
CAS RN: 19927-61-8
M. Wt: 184.24 g/mol
InChI Key: LQOQZWZDLZDOPU-UHFFFAOYSA-N
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Description

“2-Methyl-4-(p-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H12N2 . It is a type of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines are common in many natural products as well as synthetic drugs with various biological activities .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-4-(p-tolyl)pyrimidine” were not found, general methods for synthesizing pyrimidines involve the use of organolithium reagents . For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(p-tolyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The pyrimidine ring is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-4-(p-tolyl)pyrimidine” were not found, pyrimidines in general are known to undergo various chemical reactions. For instance, nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Agents

Summary of the Application

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Therapeutic Potential of Imidazole Containing Compounds

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Methods of Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Preparation of 2,4,6-Triaryl-Substituted Pyrimidines

Summary of the Application

The potential of anil synthesis for the preparation of 2,4,6-triaryl-substituted pyrimidines with an extended chain of delocalized π-bonds was studied .

Methods of Application

The study involved the synthesis of 2,4,6-triaryl-substituted pyrimidines using anil synthesis .

Results or Outcomes

The study demonstrated the potential of anil synthesis in the preparation of 2,4,6-triaryl-substituted pyrimidines .

Antiviral Agents

Summary of the Application

Pyrimidine and its derivatives have been proven to use antiviral activity .

Methods of Application

The antiviral activity of pyrimidine derivatives is evaluated using various assays, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that pyrimidine derivatives have promising antiviral properties .

Anticancer Agents

Summary of the Application

Pyrimidine and its derivatives have been proven to use anticancer activity .

Methods of Application

The anticancer activity of pyrimidine derivatives is evaluated using various assays, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

The molecular results revealed that pyrimidine derivatives have promising anticancer properties .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This could be a potential future direction for the research and development of “2-Methyl-4-(p-tolyl)pyrimidine” and similar compounds.

properties

IUPAC Name

2-methyl-4-(4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(6-4-9)12-7-8-13-10(2)14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOQZWZDLZDOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507433
Record name 2-Methyl-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(p-tolyl)pyrimidine

CAS RN

19927-61-8
Record name 2-Methyl-4-(4-methylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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